3-Bromo-2-ethynylquinoline
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Overview
Description
3-Bromo-2-ethynylquinoline: is an organic compound belonging to the quinoline family, characterized by the presence of a bromine atom at the third position and an ethynyl group at the second position of the quinoline ring. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethynylquinoline typically involves the bromination of 2-ethynylquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-ethynylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling reactions, with solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.
Coupling Reactions: Products include various aryl or vinyl-substituted quinolines.
Scientific Research Applications
3-Bromo-2-ethynylquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethynylquinoline is not well-documented. like other quinoline derivatives, it is likely to interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The ethynyl group may also facilitate interactions with specific molecular targets, enhancing its biological activity .
Comparison with Similar Compounds
2-Ethynylquinoline: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Bromoquinoline: Lacks the ethynyl group, which may affect its ability to participate in coupling reactions.
2-Bromo-3-ethynylquinoline: A positional isomer with different substitution patterns, potentially leading to different chemical and biological properties.
Uniqueness: 3-Bromo-2-ethynylquinoline is unique due to the presence of both a bromine atom and an ethynyl group on the quinoline ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-bromo-2-ethynylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c1-2-10-9(12)7-8-5-3-4-6-11(8)13-10/h1,3-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQSCOVUBXPRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC2=CC=CC=C2C=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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